REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[CH:9]([Si:12]([C:19]#[CH:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])([CH3:11])[CH3:10].CCCCC.O>CC(C)=O.[N+]([O-])([O-])=O.[Ag+]>[Br:8][C:20]#[C:19][Si:12]([CH:13]([CH3:14])[CH3:15])([CH:9]([CH3:11])[CH3:10])[CH:16]([CH3:18])[CH3:17] |f:5.6|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
2.24 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](C(C)C)(C(C)C)C#C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
170 mg
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 2 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with pentane (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure at RT
|
Type
|
CUSTOM
|
Details
|
the residue was used in the next reaction without any purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC#C[Si](C(C)C)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |